
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with chlorine, dimethylamino, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by condensation reactions and reduction cyclization. For instance, the preparation of similar compounds involves nitration of 3,4-dimethoxyacetophenone, condensation with N,N-dimethylformamide dimethyl acetal, and subsequent reduction cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and scalability. This includes using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as hydrogen gas for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Applications De Recherche Scientifique
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential antibacterial, anticancer, and antiviral properties.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic and optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(dimethylamino)quinolines: These compounds share the dimethylamino group and have similar synthetic routes and applications.
Fluoroquinolones: These compounds also contain fluorine and have significant antibacterial activity.
Uniqueness
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, dimethylamino, and fluorine groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
2913279-64-6 |
|---|---|
Formule moléculaire |
C8H8ClFN2O2 |
Poids moléculaire |
218.61 g/mol |
Nom IUPAC |
4-chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClFN2O2/c1-12(2)7-6(10)5(9)4(3-11-7)8(13)14/h3H,1-2H3,(H,13,14) |
Clé InChI |
YGJZDGXAUVNPEY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=C1F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


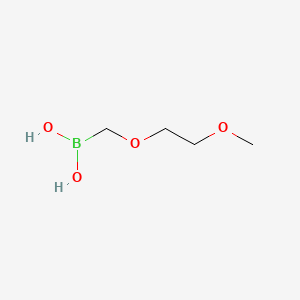
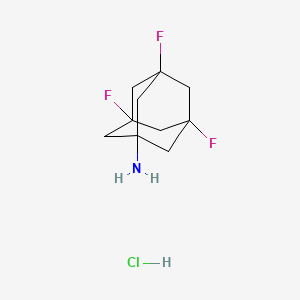
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)

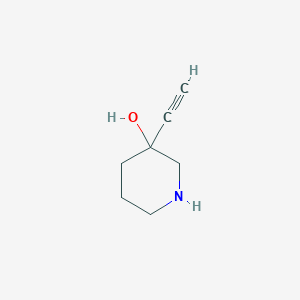
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)
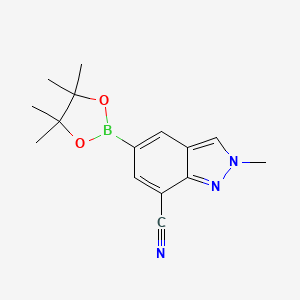
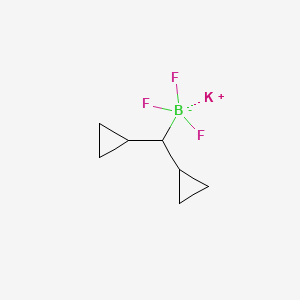
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
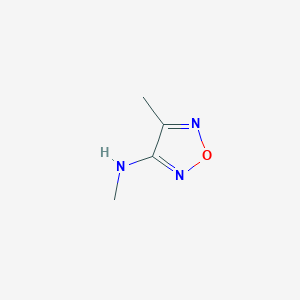
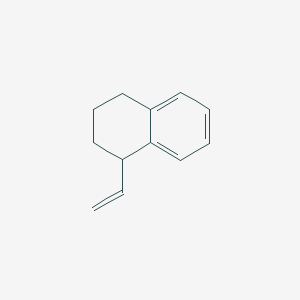
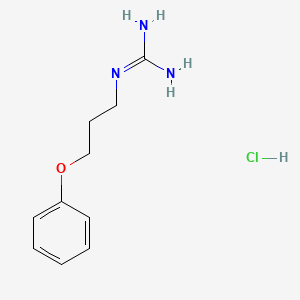
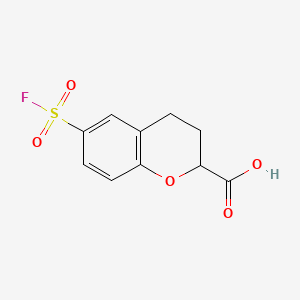
![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)
